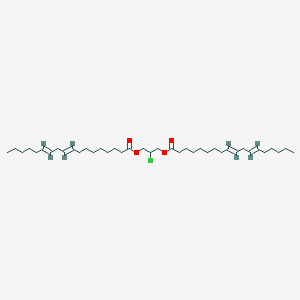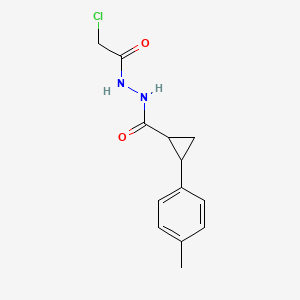
N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a cyclopropane ring, a chloroacetyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the chloroacetyl group: This step involves the acylation of the cyclopropane derivative with chloroacetyl chloride in the presence of a base such as pyridine.
Formation of the hydrazide: The final step involves the reaction of the chloroacetylated cyclopropane with hydrazine or a hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazides or amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted hydrazides.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N’-(2-chloroacetyl)-2-phenylcyclopropane-1-carbohydrazide: Similar structure but lacks the methyl group on the phenyl ring.
N’-(2-bromoacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
N’-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans is unique due to the presence of the chloroacetyl group and the methyl group on the phenyl ring, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C13H15ClN2O2 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC名 |
N'-(2-chloroacetyl)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-2-4-9(5-3-8)10-6-11(10)13(18)16-15-12(17)7-14/h2-5,10-11H,6-7H2,1H3,(H,15,17)(H,16,18) |
InChIキー |
LNBGMCSMMHWQFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)NNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine](/img/structure/B12309413.png)
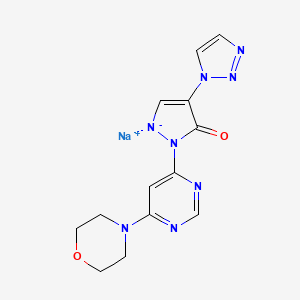
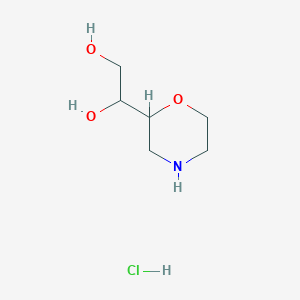
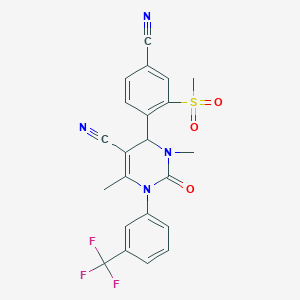
![5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B12309434.png)
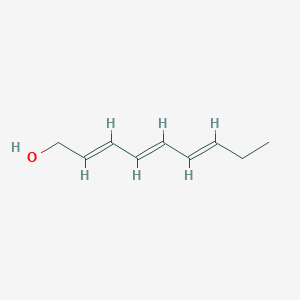

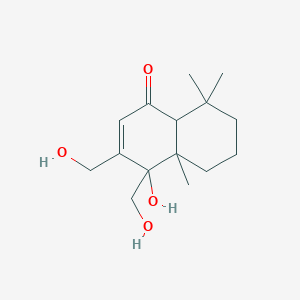


![rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis](/img/structure/B12309467.png)

![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B12309488.png)
